(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOCDSWBPUUGP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves asymmetric reduction of the corresponding ketone precursor. One effective method employs recombinant Escherichia coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process uses carbonyl reductase to achieve high enantiomeric excess and yield .
Industrial Production Methods
Industrial production methods often involve the use of metal catalysts for the reduction of the ketone precursor. For example, manganese-based catalysts have been reported to achieve high yields and enantiomeric purity under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is used as a chiral building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model substrate for investigating the stereoselectivity of various enzymes.
Medicine
Medically, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is explored for its potential neuroprotective properties. It is a key intermediate in the synthesis of neuroprotective agents that may be used to treat neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials that require specific chiral properties. Its trifluoromethyl group enhances the stability and bioavailability of the final products .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol vary in substituent groups, stereochemistry, and physicochemical properties. Below is a detailed comparison:
Stereoisomers: (S)-Enantiomer
Implications : Enantiomeric purity critically impacts biological activity. For instance, the (R)-form may exhibit higher affinity for specific targets due to spatial compatibility, while the (S)-form could display reduced or altered activity .
Substituent Variations: 4-Fluoro Analog
Implications : The 4-fluoro analog may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the chloro-substituted compound could enhance target binding via hydrophobic interactions .
Positional Isomerism: 3-Trifluoromethyl Without Chloro
Implications : The lack of a chloro group may reduce steric bulk and alter binding kinetics, making this analog less potent in environments where chloro-substituent interactions are critical .
Functional Group Variation: Ethanol Derivative Without Amino Group
Biological Activity
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, also known as this compound hydrochloride (CAS: 2061996-73-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.
The molecular formula of this compound is C₉H₉ClF₃NO, with a molecular weight of approximately 276.08 g/mol. The compound is typically stored at room temperature and has a high gastrointestinal absorption rate, indicating its potential for oral bioavailability .
Synthesis
The synthesis of this compound involves several steps that include the introduction of the trifluoromethyl and chloro groups onto the phenyl ring. Research has indicated that the presence of these substituents significantly enhances the compound's biological activity .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia species. The presence of the trifluoromethyl group has been highlighted as crucial for enhancing the antichlamydial activity of related compounds. For instance, derivatives lacking this group showed no activity, while those incorporating it displayed significant efficacy against Chlamydia in vitro .
Anticancer Potential
Recent investigations into the anticancer properties of this compound suggest promising results. Molecular docking studies indicate that this compound may interact effectively with cancer cell targets, potentially leading to reduced viability in cancerous cells while sparing healthy cells. This selective toxicity is critical for developing safer cancer therapies .
Toxicity Studies
Toxicity assessments have been conducted using human cell lines and model organisms like Drosophila melanogaster. These studies indicate that the compound exhibits low mutagenicity and acceptable safety profiles, making it a candidate for further development in therapeutic applications .
Case Studies
Q & A
Q. Q1: What are the validated synthetic routes for (R)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol, and how can intermediates be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:
Friedel-Crafts alkylation of 4-chloro-3-(trifluoromethyl)benzaldehyde with nitroethane, followed by reduction to generate the β-amino alcohol backbone .
Chiral resolution using (R)-selective enzymes or chiral auxiliaries to isolate the enantiomerically pure (R)-form. For example, enzymatic kinetic resolution with lipases has been reported for analogous β-amino alcohols .
Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity .
Key Optimization Parameters:
Q. Q2: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals at δ -62 to -65 ppm .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to determine enantiomeric excess (ee >99% for pharmaceutical-grade material) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.05) and detect trace impurities .
Q. Q3: How does the chloro-trifluoromethyl substituent influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : The chloro and trifluoromethyl groups enhance lipophilicity (logP ~2.5), limiting aqueous solubility (<1 mg/mL in water). Co-solvents like DMSO or ethanol are recommended for in vitro studies .
- Reactivity : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing susceptibility to electrophilic substitution. This stabilizes the compound under acidic conditions but may require Pd-catalyzed cross-coupling for further derivatization .
Advanced Research Questions
Q. Q4: How can enantioselective synthesis be achieved without costly chiral catalysts?
Methodological Answer:
Q. Q5: What strategies mitigate instability of the β-amino alcohol moiety under basic conditions?
Methodological Answer:
Q. Q6: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
Purity Variations : Impurities (e.g., residual solvents) can skew receptor-binding assays. Validate purity via GC-MS or elemental analysis .
Assay Conditions : Differences in buffer pH (e.g., phosphate vs. HEPES) affect ionization of the amino group. Standardize assays at pH 7.4 ± 0.2 .
Example Data Comparison:
| Study | Reported IC₅₀ (μM) | Purity | Assay Buffer |
|---|---|---|---|
| A | 0.12 | 98% | HEPES, pH 7.4 |
| B | 1.4 | 90% | Phosphate, pH 6.8 |
Specialized Methodological Considerations
Q. Q7: What in silico tools predict interactions of this compound with G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GPCR crystal structures (e.g., CCR2) to model binding. The chloro-trifluoromethyl group shows hydrophobic interactions with Leu112 and Val114 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. The ethanolamine moiety forms hydrogen bonds with Asp76 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
